2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(1-thiophen-2-ylcyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-14-6-4-7-15(12-14)22-13-17(20)19-18(9-2-3-10-18)16-8-5-11-23-16/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROOAQNYFOUFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The starting material, 3-methoxyphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxyacetic acid.
Cyclopentylamine Derivative: The cyclopentylamine is synthesized separately, often through the reaction of cyclopentanone with ammonia or an amine source, followed by reduction.
Coupling Reaction: The methoxyphenoxyacetic acid is then coupled with the cyclopentylamine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The thiophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide.
Reduction: Formation of 2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)ethylamine.
Substitution: Various substituted thiophenyl derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Potential
Research indicates that this compound exhibits significant pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound reduces the expression of inflammatory markers in human cell lines, indicating its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values ranging from 128 to 256 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Recent investigations into the anticancer properties of this compound reveal promising results:
- Cytotoxicity : The compound has shown selective cytotoxicity towards several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models of arthritis demonstrated that administration of the compound significantly reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated that it inhibited growth effectively, with notable activity against antibiotic-resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group may interact with hydrophobic pockets in proteins, while the thiophenyl group can form π-π interactions with aromatic residues. The cyclopentylacetamide moiety may enhance binding affinity through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Acetamides
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound I)
- Structure: Dual thiophene rings with a cyano substituent and acetamide linkage.
- Synthesis: Prepared via N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .
- Characterization: Single-crystal X-ray diffraction confirmed a monoclinic crystal system (space group P2₁/c) .
- Relevance : The thiophene-cyclopentyl moiety in the target compound may exhibit similar conformational stability due to steric and electronic effects.
N-(3-Acetyl-2-thienyl)-2-bromoacetamide
Cyclopentyl-Linked Acetamides
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i Series)
- Structure : Cyclopentyl group tethered to a thiazole ring with phenyl and p-tolyl substituents.
- Activity: Exhibits dual monoamine oxidase (MAO) inhibition (compounds 4a, 4b, 4c), with IC₅₀ values in the micromolar range .
- Comparison : The target compound’s cyclopentyl-thiophene group may enhance lipophilicity and blood-brain barrier penetration compared to the thiazole-based 4a-4i series .
N-(1-Cyanocyclopentyl)-2-[methyl({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)amino]acetamide
- Structure: Cyanocyclopentyl core with trifluoromethoxy phenyl and methylaminoacetamide.
- Relevance: The trifluoromethoxy group improves metabolic stability, whereas the target compound’s 3-methoxyphenoxy group may offer distinct electronic effects for receptor binding .
Structural and Functional Data Tables
Table 1: Key Properties of Analogous Compounds
Table 2: Spectroscopic Comparison
Biological Activity
2-(3-Methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 411.5 g/mol. The compound features a methoxy group, a thiophene moiety, and a cyclopentyl structure, which contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases. A study demonstrated that derivatives with similar structures effectively scavenge free radicals and reduce oxidative damage in cellular models .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by inhibiting key inflammatory mediators. In vitro studies have suggested that it can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These findings are particularly relevant for conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate that it may induce apoptosis in cancer cells. For instance, studies on similar acetamide derivatives have reported cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the activation of apoptotic pathways through caspase activation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. It is hypothesized that the thiophene ring plays a critical role in enhancing the compound's affinity for these targets, leading to effective inhibition of their activity.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity in cellular models (IC50 values indicating effective scavenging of free radicals). |
| Study 2 | Showed downregulation of TNF-α and IL-6 in macrophages treated with the compound, highlighting its anti-inflammatory potential. |
| Study 3 | Reported cytotoxic effects against MDA-MB-231 breast cancer cells with evidence of apoptosis induction via caspase activation pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
